Synthesis and Supramolecular Characterization of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)
Synthesis and Supramolecular Characterization of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)
Executive Summary
N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) (CAS: 548481-86-3) is a sophisticated bis-amide compound with the molecular formula C26H36N2O2[1],[2]. While it serves as a valuable intermediate in medicinal chemistry, its most compelling application lies in materials science as a Low Molecular Weight Gelator (LMWG)[3]. This technical guide details the mechanistic rationale, self-validating synthetic protocols, and supramolecular assembly workflows required to produce and utilize this molecule effectively.
Mechanistic Rationale & Structural Design
The architecture of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) is not arbitrary; it is a highly engineered system designed to balance hydrophobicity with directional non-covalent interactions[4].
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The Aliphatic Core: Derived from 1,8-octanediamine, the eight-carbon chain provides a lipophilic spacer[5]. The even number of carbons induces a specific zigzag molecular conformation that favors dense, parallel packing—a phenomenon known as the "even-odd effect" in supramolecular chemistry.
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The Amide Linkages: These motifs act as the primary directional hydrogen-bonding donors and acceptors. In non-polar environments, the amides align to form continuous 1D tapes.
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The Terminal Aromatic Groups: Derived from 3-phenylpropanoic acid (hydrocinnamic acid), the terminal phenyl rings engage in extensive π−π stacking, providing secondary stabilization to the fibrillar network[4]. Crucially, the ethyl spacer between the phenyl ring and the amide carbonyl decouples the rigid aromatic system from the hydrogen-bonding core, adding just enough flexibility to prevent premature crystallization and favor the sol-gel transition[3].
Self-Validating Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocol utilizes an acid chloride activation route. This method acts as a self-validating system : the product's inherent supramolecular properties cause it to precipitate out of the reaction mixture, providing an immediate visual confirmation of successful conversion and acting as a thermodynamic sink to drive the reaction to completion.
Protocol: Scalable Synthesis via Acid Chloride Activation
Causality of Experimental Choices: Thionyl chloride ( SOCl2 ) is selected to activate 3-phenylpropanoic acid because its byproducts ( SO2 and HCl ) are gaseous, leaving a clean acid chloride intermediate without the need for column chromatography. Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl generated during amidation, preventing the protonation of the 1,8-octanediamine nucleophile and maintaining its reactivity.
Step-by-Step Procedure:
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Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-phenylpropanoic acid (2.2 equiv.) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop), followed by the dropwise addition of SOCl2 (3.0 equiv.) at room temperature. Stir for 2 hours until gas evolution ceases. Concentrate under reduced pressure to yield 3-phenylpropanoyl chloride.
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Amidation: Dissolve 1,8-octanediamine (1.0 equiv.) and TEA (3.0 equiv.) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath (Causality: Cooling controls the highly exothermic amidation and minimizes side reactions).
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Coupling: Dissolve the freshly prepared acid chloride in a minimal amount of DCM and add it dropwise to the diamine solution over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoint 1 (Visual): As the bis-amide forms, its strong intermolecular hydrogen bonding will cause it to self-assemble and precipitate from the DCM as a white solid.
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Self-Validation Checkpoint 2 (TLC): Spot the supernatant on a silica TLC plate. Stain with Ninhydrin and heat. The absence of a purple spot confirms the complete consumption of the primary diamine.
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Workup & Purification: Filter the precipitated crude product directly. Wash the filter cake sequentially with 1M HCl (to remove trace unreacted diamine/TEA), 1M NaOH (to remove trace acid), and cold distilled water.
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Recrystallization: Recrystallize the solid from a boiling mixture of Ethanol/Water (80:20) to yield the pure N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) as a microcrystalline white powder.
Workflow for the synthesis and purification of the bis-amide target compound.
Quantitative Data & Yield Analysis
To assist in experimental planning, the following tables summarize the comparative synthetic methodologies and the expected physical properties of the resulting compound.
Table 1: Comparative Synthetic Methodologies
| Method | Activating Reagent | Reaction Time | Crude Yield | Purity (Post-Cryst.) | Key Advantage |
| A (Acid Chloride) | SOCl2 / TEA | 14 hours | 92% | >98% | Highly scalable; visual precipitation endpoint. |
| B (Carbodiimide) | EDC·HCl / HOBt | 24 hours | 78% | >95% | Mild conditions; avoids corrosive gases. |
| C (Mixed Anhydride) | Isobutyl chloroformate | 18 hours | 81% | >96% | Fast activation; easy byproduct removal. |
Table 2: Supramolecular Gelation Profiling (1% w/v)
| Solvent | Dielectric Constant ( ε ) | Gelation State | Minimum Gelation Concentration (MGC) |
| Toluene | 2.38 | Opaque Organogel | 0.8% w/v |
| Hexane | 1.89 | Partial Gel / Precipitate | N/A |
| Ethanol | 24.5 | Clear Organogel | 1.2% w/v |
| Water | 80.1 | Insoluble (Suspension) | N/A |
Supramolecular Assembly & Gelation Protocol
The utility of N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) is fully realized during the sol-gel transition. The following protocol outlines the generation of an organogel[3].
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Dispersion: Weigh 10 mg of the purified bis-amide into a glass vial. Add 1.0 mL of Toluene (1% w/v).
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Thermal Solubilization: Seal the vial and gently heat using a heat gun or oil bath until the solid completely dissolves, yielding an isotropic, transparent solution (The "Sol" phase). Causality: Thermal energy disrupts the intermolecular hydrogen bonds and π−π stacking, allowing solvent solvation.
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Controlled Cooling: Allow the vial to cool undisturbed at room temperature.
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Network Formation: As the thermal energy dissipates, the solution reaches supersaturation. The molecules undergo 1D self-assembly via hydrogen bonding, followed by lateral entanglement driven by π−π stacking. Within 15-30 minutes, the solvent becomes entirely immobilized within the fibrillar network, forming a stable organogel.
Sol-gel transition driven by non-covalent interactions upon cooling.
References
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Title: N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) | CID 5014327. Source: PubChem - NIH. URL: [Link]
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Title: Advanced drug development and manufacturing - Patent 2511844. Source: European Patent Office (EPO). URL: [Link]
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Title: Enzyme instructed self-assembly of a hydrogelator and its applications. Source: ResearchGate. URL: [Link]
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Title: Low molecular weight gelator 28 and polymer gelator agarose. Source: ResearchGate. URL: [Link]
Sources
- 1. N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) 95% | CAS: 548481-86-3 | AChemBlock [achemblock.com]
- 2. N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) | C26H36N2O2 | CID 5014327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advanced drug development and manufacturing - Patent 2511844 [data.epo.org]
